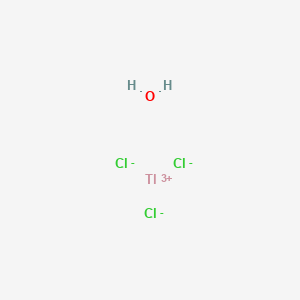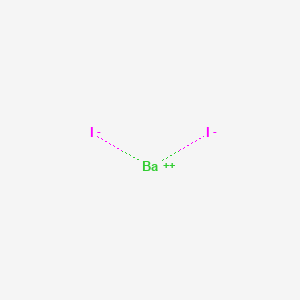
碘化钡
描述
Barium iodide is an inorganic compound with the chemical formula BaI2. It exists in both an anhydrous form and a hydrate form (BaI2·2H2O), both of which are white solids. The compound is known for its high solubility in water, ethanol, and acetone. Barium iodide is primarily used in various industrial and scientific applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Anhydrous Barium Iodide: This form can be prepared by treating barium metal with 1,2-diiodoethane in ether. The reaction proceeds as follows: [ \text{Ba} + \text{C}_2\text{H}_4\text{I}_2 \rightarrow \text{BaI}_2 + \text{C}_2\text{H}_4 ]
Hydrated Barium Iodide: It can be synthesized by reacting hydroiodic acid with barium hydroxide or barium carbonate. The reaction with barium hydroxide is: [ \text{Ba(OH)}_2 + 2\text{HI} \rightarrow \text{BaI}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods:
- Industrially, barium iodide is produced by the reaction of barium carbonate with hydroiodic acid, followed by crystallization to obtain the desired form .
Types of Reactions:
Substitution Reactions: Barium iodide reacts with potassium bromide to form potassium iodide and barium bromide: [ \text{BaI}_2 + 2\text{KBr} \rightarrow 2\text{KI} + \text{BaBr}_2 ]
Precipitation Reactions: When barium iodide is treated with sodium sulfate, barium sulfate precipitates out: [ \text{BaI}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaI} ]
Common Reagents and Conditions:
- Reagents such as potassium bromide and sodium sulfate are commonly used in reactions involving barium iodide. These reactions typically occur in aqueous solutions at room temperature .
Major Products:
科学研究应用
Barium iodide has several applications in scientific research:
High-Pressure Studies: It is used to study the effects of high pressure on crystal structures and superconductivity. .
Material Science: Barium iodide is utilized in the production of barium dioxide and other iodide compounds. .
Catalysis and Optical Properties: The compound is investigated for its catalytic performance and optical properties in various chemical processes.
作用机制
Barium iodide is an inorganic compound with the formula BaI2. It exists as an anhydrous and a hydrate (BaI2(H2O)2), both of which are white solids .
Mode of Action
It’s known that the compound can be reduced with lithium biphenyl, to give a highly active form of barium metal
Biochemical Pathways
Iodine, one of the components of barium iodide, plays a vital role in human, plant, and animal life . It’s essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Pharmacokinetics
It’s known that the compound is freely soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body
Result of Action
Like other soluble salts of barium, barium iodide is known to be toxic . Its toxicity could result in various health effects, depending on the exposure level and duration.
Action Environment
The action, efficacy, and stability of barium iodide can be influenced by various environmental factors. For instance, its solubility can be affected by temperature . Moreover, its reactivity can be influenced by the presence of other compounds. For example, barium iodide reacts with alkyl potassium compounds to form organobarium compounds .
生化分析
Biochemical Properties
Barium iodide plays a role in biochemical reactions, particularly in the formation of other compounds. For instance, it reacts with potassium bromide to form potassium iodide and barium bromide
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
相似化合物的比较
- Barium Chloride (BaCl2)
- Barium Bromide (BaBr2)
- Barium Fluoride (BaF2)
Comparison:
- Solubility: Barium iodide is highly soluble in water, ethanol, and acetone, similar to barium chloride and barium bromide, but unlike barium fluoride, which is less soluble.
- Structure: The anhydrous form of barium iodide has a crystalline structure similar to that of barium chloride, with each barium center bound to nine iodide ligands .
- Reactivity: Barium iodide reacts with alkyl potassium compounds to form organobarium compounds, a property it shares with other barium halides .
属性
IUPAC Name |
barium(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXGJPBTNFBAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaI2 | |
| Record name | barium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [Merck Index] Colorless beads, hygroscopic and soluble in water; [MSDSonline] | |
| Record name | Barium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7980 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13718-50-8 | |
| Record name | Barium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium iodide (BaI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of barium iodide?
A1: The molecular formula of barium iodide is BaI2. Its molecular weight is 391.136 g/mol [].
Q2: Are there spectroscopic data available for barium iodide?
A2: Yes, spectroscopic studies have been conducted on barium iodide. For instance, research has focused on the molecular constants of BaI in its ground electronic state (X2Σ+) [].
Q3: Is barium iodide prone to cracking?
A3: Compared to lanthanum halides, barium iodide demonstrates better resistance to cracking during the crystal growth process [].
Q4: How does barium iodide interact with water?
A4: Barium iodide is hygroscopic. It forms a dihydrate, BaI2·2H2O []. Researchers have investigated the binary system of barium iodide and water to understand their interaction and phase equilibria []. Additionally, a method has been proposed to encapsulate barium iodide powder in glass-ceramics to prevent contact with water vapor [, ].
Q5: What happens to barium iodide under high pressure?
A5: Studies have explored the high-pressure polymorphism of barium iodide []. Additionally, research indicates that barium iodide exhibits metallic properties and potential superconductivity under high pressure [].
Q6: Can barium iodide be used in scintillator detectors?
A6: Yes, barium iodide is a promising material for scintillator detectors. Research shows that europium-doped barium iodide exhibits high scintillation light yields [, ]. It is also less prone to cracking compared to other scintillator materials [].
Q7: Are there other applications of barium iodide in materials science?
A7: Barium iodide is used in the synthesis of other materials. For example, it acts as a starting material for producing Ba3SiI2, a double salt with the Zintl phase Ba2Si []. It's also employed in molten flux growth of single crystals of quasi-1D hexagonal chalcogenide BaTiS3 [].
Q8: How is barium iodide used in analytical chemistry?
A8: Barium iodide plays a role in separating nitrate from freshwater for nitrogen and oxygen isotope analysis. This method relies on the differential solubility of barium nitrate compared to other inorganic salts in a specific solvent mixture [].
Q9: Can you describe a method for synthesizing barium iodide?
A9: One method involves reacting barium metal with iodine. Another approach is to react barium carbonate with hydroiodic acid [].
Q10: How is barium iodide used in organic synthesis?
A10: Barium iodide is employed in organic reactions, often in conjunction with other reagents. For instance, it can be used with allyllithiums to facilitate specific chemical transformations []. Additionally, it plays a role in the regio- and stereoselective carboxylation of allylic barium reagents [].
Q11: Can barium iodide be used to produce hydrogen?
A11: Research describes a thermochemical method for hydrogen production from water using barium iodide in a cyclical reaction system with carbon dioxide, ammonia, and water [].
Q12: Does gamma radiation affect barium iodide?
A13: Gamma irradiation can release small amounts of iodine from barium iodide powder [].
Q13: How is radioactive iodine (I-131) captured from the air?
A14: Barium iodide is a key component in the impregnation solution used to treat activated carbon for trapping radioactive iodine (I-131) and methyl iodide (CH3I-131) from the air [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


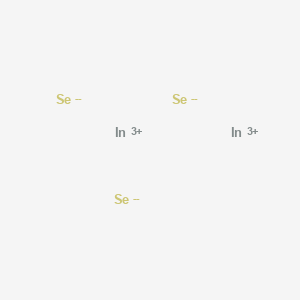
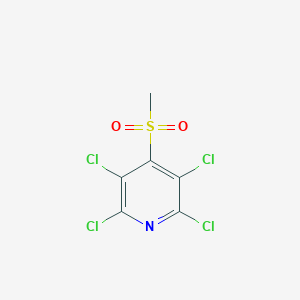
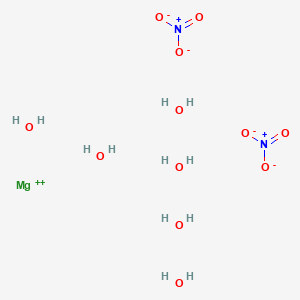
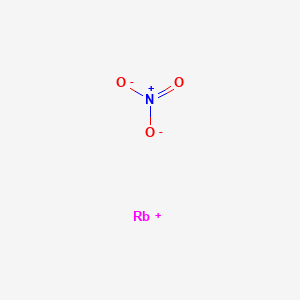

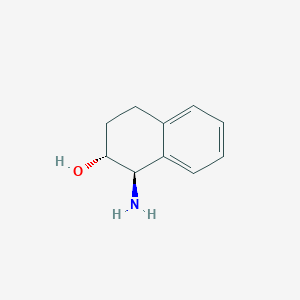
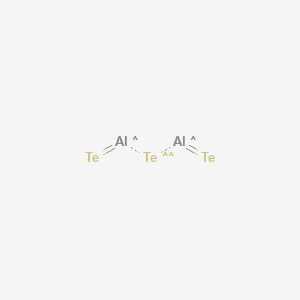
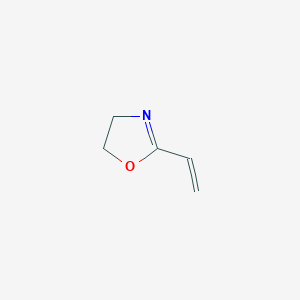
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
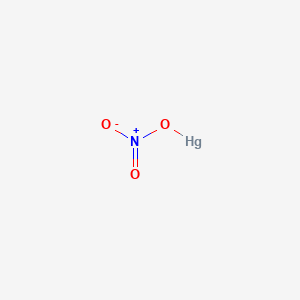

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
